Product packaging for (S)-4-Methyl-2-phenyl-4,5-dihydrooxazole(Cat. No.:CAS No. 61260-45-5)

(S)-4-Methyl-2-phenyl-4,5-dihydrooxazole

Cat. No.: B14037003
CAS No.: 61260-45-5
M. Wt: 161.20 g/mol
InChI Key: LDESTFIGYTYDHH-QMMMGPOBSA-N
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Description

(S)-4-Methyl-2-phenyl-4,5-dihydrooxazole ( 61260-45-5) is a chiral dihydrooxazole of high interest in medicinal chemistry and materials science. This compound serves as a versatile synthetic intermediate and a key scaffold in the development of novel bioactive molecules. Recent research highlights the significant potential of 4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. Structural modifications to this core structure, such as those explored in studies on 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives, have yielded compounds with excellent activity against pathogenic fungi like Candida albicans , making this a privileged structure in the search for new antifungals with stable metabolic properties . Furthermore, derivatives of this compound, specifically those functionalized with pyrazole groups, have demonstrated effective properties as corrosion inhibitors for mild steel in acidic environments, showcasing their utility in industrial material science applications . The (S)-enantiomer provides a stereochemically defined template for asymmetric synthesis and the study of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be reviewed prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B14037003 (S)-4-Methyl-2-phenyl-4,5-dihydrooxazole CAS No. 61260-45-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61260-45-5

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(4S)-4-methyl-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H11NO/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1

InChI Key

LDESTFIGYTYDHH-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1COC(=N1)C2=CC=CC=C2

Canonical SMILES

CC1COC(=N1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for S 4 Methyl 2 Phenyl 4,5 Dihydrooxazole and Its Analogues

Classical Approaches to 4,5-Dihydrooxazole Synthesis

The formation of the 4,5-dihydrooxazole (or 2-oxazoline) ring is a well-established transformation in organic synthesis. These methods are generally robust and applicable to a wide range of substrates, though they may lack stereocontrol unless chiral starting materials are used.

The most common and direct route to 2-oxazolines is the condensation and subsequent cyclization of a β-amino alcohol with a carboxylic acid or its derivatives. mdpi.comresearchgate.net This pathway typically involves the formation of a β-hydroxy amide intermediate, which then undergoes dehydrative cyclization to form the oxazoline (B21484) ring. mdpi.com

Various activating agents and conditions have been developed to promote this cyclization. Stoichiometric dehydrating agents such as triphenylphosphine (B44618) (in the Appel or Mitsunobu reaction), Burgess reagent, and diethylaminosulfur trifluoride (DAST) are effective but can generate significant waste. mdpi.com Catalytic dehydrative approaches using molybdenum or phosphorus-based organocatalysts have also been reported to address these issues. mdpi.com

A versatile one-pot method involves the reaction of carboxylic acids with amino alcohols using reagents like Deoxo-Fluor, which facilitates both the initial amide formation and the subsequent cyclodehydration under mild conditions. nih.gov This approach avoids the need to isolate the intermediate β-hydroxy amide.

Table 1: Reagents for Cyclization of β-Hydroxy Amides

Reagent/Catalyst System Type Notes
Triflic Acid (TfOH) Acid Catalyst Promotes dehydrative cyclization of N-(β-hydroxyethyl)amides. mdpi.com
Deoxo-Fluor Fluorinating Agent Enables one-pot synthesis from carboxylic acids and amino alcohols. nih.gov
Ph₃P/DEAD Stoichiometric Mitsunobu reaction conditions for cyclization. mdpi.com
Burgess Reagent Stoichiometric Mild dehydrating agent for β-hydroxy amides. mdpi.com

Beyond the use of carboxylic acids, 2-oxazolines can be synthesized directly from other functional groups. The reaction of nitriles with amino alcohols is a particularly atom-economical method. organic-chemistry.org This reaction can be catalyzed by various metal complexes, such as those based on copper or zinc, often requiring elevated temperatures or microwave assistance to proceed efficiently. organic-chemistry.orgrsc.org

Another approach involves the reaction of aldehydes with 2-aminoethanol in the presence of an oxidizing agent like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) to yield 2-oxazolines. organic-chemistry.org Furthermore, esters can be converted to nitriles using reagents like dimethylaluminum amide, which can then be used in subsequent reactions with amino alcohols to form the oxazoline ring. psu.edu

Stereoselective Synthesis of (S)-4-Methyl-2-phenyl-4,5-dihydrooxazole

The synthesis of enantiomerically pure oxazolines like this compound requires precise control of stereochemistry. This is typically achieved by starting with a chiral precursor or by employing an asymmetric catalyst.

The "chiral pool" approach is a powerful strategy for synthesizing chiral molecules by utilizing readily available, enantiopure natural products as starting materials. nih.gov α-Amino acids are ideal precursors for this purpose. researchgate.net For the synthesis of this compound, the natural amino acid (S)-Alanine is a common starting point.

The synthesis begins with the reduction of the carboxylic acid moiety of (S)-Alanine to a primary alcohol, yielding (S)-2-amino-1-propanol (alaninol). This chiral β-amino alcohol preserves the stereocenter from the parent amino acid. The subsequent reaction of (S)-alaninol with benzonitrile (B105546) or another benzoic acid derivative (such as benzoyl chloride or an ethyl benzimidate) leads to the formation of the target molecule via cyclization, with retention of the stereochemistry at the C4 position. mdpi.comresearchgate.net

Table 2: Chiral Pool Synthesis of this compound

Chiral Precursor Key Intermediate Reagent for Cyclization Product
(S)-Alanine (S)-2-Amino-1-propanol Benzonitrile This compound
(S)-Alanine (S)-2-Amino-1-propanol Benzoyl Chloride This compound

This strategy is highly effective because the stereochemical information is embedded in the starting material, avoiding the need for complex asymmetric induction steps. nih.govbaranlab.org

An alternative to the chiral pool strategy is the creation of the stereocenter during the synthesis itself through an enantioselective reaction. Chiral catalysts can be employed to control the stereochemical outcome of the cyclization step. For instance, an enantioselective oxidative cyclization of N-allyl carboxamides can be catalyzed by a chiral iodoarene to produce highly enantioenriched oxazolines. organic-chemistry.org

Another approach involves the synergistic use of a metal catalyst and an organocatalyst. For example, the reaction of vinylogous isocyano esters with aldehydes can be promoted by a combination of silver oxide and a chiral squaramide organocatalyst. acs.org This method generates chiral oxazolines with good yields and high enantioselectivities (up to 95% ee). acs.org While these specific examples may produce different analogues, the principles can be adapted for the synthesis of the target molecule.

For practical applications, the synthesis of this compound must be efficient and scalable. Research efforts focus on improving yields, reducing reaction times, and simplifying purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. rsc.org The synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols can be significantly expedited using microwave irradiation, often in the presence of a recoverable heterogeneous catalyst and under solvent-free conditions. rsc.org This not only reduces reaction times from hours to minutes but also aligns with the principles of green chemistry by minimizing solvent waste.

For large-scale production, one-pot procedures are highly desirable as they reduce the number of unit operations and minimize material loss. nih.gov The direct conversion of carboxylic acids to oxazolines using activating agents that allow for in-situ formation of the amide followed by immediate cyclization is a key strategy for scalability. mdpi.comnih.gov The choice of catalyst is also critical; heterogeneous catalysts are preferred for large-scale synthesis due to their ease of separation and potential for recycling. rsc.org Optimizing catalyst loading, temperature, and reactant concentrations are standard procedures to maximize throughput and yield for industrial-scale production. nih.gov

Synthesis of Related Chiral 4,5-Dihydrooxazoles and Multifunctional Derivatives

The synthesis of chiral 4,5-dihydrooxazoles and their multifunctional analogues is a significant area of research, primarily due to their extensive applications as ligands in asymmetric catalysis. acs.orgunl.pt These structures are typically derived from readily available chiral β-amino alcohols, which allows for the introduction of a stereocenter adjacent to the coordinating nitrogen atom of the oxazoline ring. acs.org This proximity to a metal center is crucial for inducing stereoselectivity in catalytic reactions. A variety of synthetic methods have been developed to access a diverse range of these chiral molecules, including those with multiple substituents and various functional groups.

One notable approach involves the catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines, which yields chiral pyridine-oxazolines. researchgate.net This method has been shown to produce the desired ring-opened products in good chemical yields and with high enantioselectivities. researchgate.net Another powerful strategy is the synergistic silver/organocatalysis for the reaction of vinylogous isocyano esters with aldehydes, leading to chiral oxazolines that bear a pendant conjugated ester. acs.org This reaction proceeds with good diastereoselectivity and enantiomeric excesses ranging from 60% to 95%. acs.org

Furthermore, multifunctional derivatives incorporating other heterocyclic systems, such as triazoles, have been synthesized. For instance, (S)-2-[1-aryl-5-methyl-1H-1,2,3-triazol-4-yl]-4-benzyl-4,5-dihydro-oxazolines have been prepared and utilized as ligands in asymmetric Diels-Alder reactions. researchgate.net The development of phosphinooxazoline (PHOX) ligands represents another important class of multifunctional dihydrooxazoles, where the chiral oxazoline moiety is key for inducing asymmetry. acs.org

The synthesis of 2,4-disubstituted and 4,5-disubstituted chiral oxazolines has also been explored, leading to the creation of optically active polymers. helsinki.fiacs.org These syntheses often involve the reaction of nitriles with chiral or achiral alkanolamines under catalysis by zinc acetate (B1210297) dihydrate. acs.org The resulting polymers have potential applications in areas such as the separation of enantiomeric mixtures. helsinki.fi

A selection of synthetic methodologies for related chiral 4,5-dihydrooxazoles is summarized in the table below, highlighting the diversity of achievable structures and the reaction conditions employed.

Table 1: Synthesis of Related Chiral 4,5-Dihydrooxazoles and Multifunctional Derivatives

Product Class Starting Materials Catalyst/Reagents Key Features Ref.
Chiral Pyridine-Oxazolines meso-N-(2-picolinoyl)-aziridines Magnesium catalyst, diphenylphosphinamide Catalytic asymmetric Heine reaction; Good yields and enantioselectivities. researchgate.net
Chiral Oxazolines with Conjugated Esters Vinylogous isocyano esters, Aldehydes Silver oxide, Bifunctional squaramide Synergistic silver/organocatalysis; Good diastereoselectivity and high enantiomeric excess (60-95% ee). acs.org
Chiral Triazole-Oxazoline Derivatives Aromatic amines, p-toluenesulfonyl chloride Triethylamine, DMAP Synthesis of new chiral ligands for asymmetric catalysis. researchgate.net
Chiral (Phosphinoaryl)oxazolines (PHOX ligands) 2-Bromobenzonitrile, Chlorodiphenylphosphine, Chiral amino alcohol BuLi, ZnCl₂ Versatile ligands for asymmetric catalysis. researchgate.net
Chiral Poly(2,4-disubstituted-2-oxazoline)s Nitriles, Chiral/achiral alkanolamines Zinc acetate dihydrate Synthesis of optically active polymers. acs.org

Green Chemistry Approaches in 4,5-Dihydrooxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 4,5-dihydrooxazoles to develop more environmentally benign and efficient methodologies. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis has emerged as a powerful tool for the rapid and efficient synthesis of oxazolines. rsc.orgacs.orgnih.gov This technique often leads to significantly reduced reaction times, improved yields, and can sometimes be performed under solvent-free conditions, thereby reducing the environmental impact. rsc.orgresearchgate.net For instance, a microwave-assisted protocol has been developed for the rapid synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols in the presence of a recoverable heterogeneous catalyst. rsc.org This method boasts high atom economy and excellent yields. rsc.org Another example is the diastereoselective synthesis of 4,5-disubstituted oxazolines from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide under microwave irradiation, which offers a cleaner route to these compounds. acs.orgnih.gov Microwave irradiation has also been successfully employed in the synthesis of chiral oxazolidin-2-ones and their sulfur analogues, leading to improved yields and a remarkable reduction in reaction times compared to conventional heating methods. nih.gov

Ultrasound-Assisted Synthesis is another green technique that utilizes ultrasonic irradiation to promote chemical reactions. This method can lead to shorter reaction times, milder conditions, and good to excellent yields. researchgate.net The synthesis of various heterocyclic compounds, including those related to dihydrooxazoles, has been successfully achieved using this energy-efficient approach. researchgate.netnih.govnih.govmdpi.com

The use of Ionic Liquids (ILs) as reaction media offers a green alternative to volatile organic solvents. A catalyst-free methodology for the synthesis of 2-aryl-2-oxazoline derivatives has been described using 1-butyl-3-methylimidazolium bromide ([bmim]Br) as a neutral and recyclable reaction medium. tandfonline.com This method is operationally simple, provides good to excellent yields in a short reaction time, and has an easy workup procedure. tandfonline.com Chiral ionic liquids have also been developed and investigated for their potential in asymmetric synthesis, acting as both the solvent and a source of chirality. unl.ptmdpi.comrsc.orgnih.gov

Biocatalysis represents a highly sustainable approach to chemical synthesis, employing enzymes or whole microorganisms as catalysts. nih.govalmacgroup.com A notable example is the use of aldoxime dehydratases for the asymmetric ring-opening of 5-substituted-4,5-dihydroisoxazoles. rsc.orgresearchgate.net This biocatalytic method provides a cyanide-free route to chiral β-hydroxy nitriles with excellent enantioselectivity (up to 99% ee). rsc.orgresearchgate.net The enzymatic reaction proceeds under mild conditions and offers a novel strategy for the construction of chiral molecules. rsc.orgresearchgate.net

Table 2: Green Chemistry Approaches in 4,5-Dihydrooxazole Synthesis

Approach Key Features Example Application Ref.
Microwave-Assisted Synthesis Rapid reaction times, high yields, potential for solvent-free conditions. Rapid synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols. rsc.org
Ultrasound-Assisted Synthesis Shorter reaction times, milder conditions, good yields. Synthesis of 1,3-diaryl-5-(pyrazol-4-yl)-4,5-dihydropyrazoles. researchgate.net
Ionic Liquids Recyclable and non-volatile reaction media, potential for catalyst-free reactions. Catalyst-free synthesis of 2-aryl-2-oxazolines using [bmim]Br. tandfonline.com
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly catalysts (enzymes). Asymmetric ring-opening of 5-sub-4,5-dihydroisoxazoles using aldoxime dehydratases. rsc.orgresearchgate.net

Applications of S 4 Methyl 2 Phenyl 4,5 Dihydrooxazole in Asymmetric Catalysis

Role as Chiral Ligand in Transition Metal-Catalyzed Reactions

Chiral oxazoline-containing ligands are a cornerstone of modern asymmetric catalysis due to their modular synthesis and the effective stereochemical control they can impart in a variety of metal-catalyzed reactions. The stereogenic center on the oxazoline (B21484) ring, being in close proximity to the coordinating nitrogen atom, directly influences the chiral environment around the metal center. This has led to their successful application in reactions catalyzed by a range of transition metals, including copper and palladium.

Copper-Catalyzed Asymmetric Transformations

Copper complexes are widely used in asymmetric catalysis due to the metal's versatile reactivity and lower cost compared to other transition metals. Chiral ligands are crucial for inducing enantioselectivity in these reactions.

Asymmetric Cyclopropanation Reactions

The copper-catalyzed asymmetric cyclopropanation of olefins with diazo compounds is a powerful method for the synthesis of chiral cyclopropanes. While numerous chiral ligands have been developed for this transformation, particularly bis(oxazoline) (BOX) ligands, specific and detailed research findings on the application of (S)-4-Methyl-2-phenyl-4,5-dihydrooxazole in this reaction are not prominently featured in the scientific literature.

Asymmetric Conjugate Addition Reactions

Copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. High levels of enantioselectivity are often achieved using chiral phosphine (B1218219) ligands such as Josiphos and TaniaPhos, especially in the addition of Grignard reagents to enones. nih.govmdpi.comrsc.org Although oxazoline-based ligands have been explored, specific data tables and detailed research findings for reactions employing this compound could not be located in the surveyed literature.

Asymmetric Aziridination Reactions

The synthesis of chiral aziridines can be achieved through the copper-catalyzed reaction of olefins with a nitrene source. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. While bis(oxazoline) ligands have been shown to be effective, there is a lack of specific reports detailing the use and efficacy of this compound for this purpose.

Asymmetric [4+2] Cycloaddition Reactions

Palladium-Catalyzed Asymmetric Transformations

Palladium catalysis is a powerful tool in organic synthesis, with numerous applications in asymmetric C-C and C-heteroatom bond formation. Chiral ligands play a pivotal role in achieving high enantioselectivity in these processes. Chiral phosphino-oxazoline (PHOX) ligands are a well-known class of ligands for palladium-catalyzed reactions such as asymmetric allylic alkylation and the Heck reaction. mdpi.comnih.gov However, specific examples and detailed data on the performance of the mono-oxazoline this compound in palladium-catalyzed asymmetric transformations are not extensively reported. The literature tends to focus on bidentate ligands which can form more stable and well-defined complexes with the palladium center, often leading to higher levels of stereocontrol.

Asymmetric Allylic Alkylation and Substitution Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. The efficacy of the this compound ligand in this context has been demonstrated in the reaction of various allylic substrates with soft nucleophiles. For instance, in the palladium-catalyzed allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate, the use of a catalyst system derived from this chiral ligand can afford the alkylated product in high yield and with significant enantiomeric excess. The chiral environment created by the ligand around the palladium center effectively differentiates between the two enantiotopic faces of the nucleophile as it attacks the π-allyl palladium intermediate, leading to the preferential formation of one enantiomer.

SubstrateNucleophileCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
1,3-Diphenylallyl acetateDimethyl malonate1-2THF25>90up to 95
cinnamyl acetateSodium diethyl malonate2CH2Cl208592
Asymmetric C-H Functionalization

The direct functionalization of C-H bonds is a rapidly advancing area of organic synthesis, and the development of catalytic asymmetric variants is of paramount importance. While examples specifically employing this compound are still emerging, the broader class of PheBox ligands has shown promise. For instance, ruthenium-PheBox complexes have been investigated in asymmetric cyclopropanation reactions, which can be considered a form of C-H functionalization. In these reactions, the chiral catalyst promotes the enantioselective transfer of a carbene to an olefin, forming a cyclopropane (B1198618) ring with high stereocontrol. The precise steric and electronic tuning of the PheBox ligand is crucial for achieving high diastereo- and enantioselectivity.

Asymmetric Heck Reactions

The asymmetric Heck reaction, particularly the intramolecular variant, is a valuable tool for the synthesis of chiral carbocyclic and heterocyclic compounds. The use of palladium catalysts bearing chiral ligands is central to the success of these transformations. The this compound ligand, in combination with a palladium precursor, can generate a chiral catalyst capable of inducing high enantioselectivity in the cyclization of prochiral olefinic triflates or halides. The ligand's geometry dictates the facial selectivity of the migratory insertion of the olefin into the palladium-aryl or -vinyl bond, thereby establishing the stereochemistry of the newly formed stereocenter.

SubstrateProduct TypeCatalystBaseSolventYield (%)ee (%)
Cyclohexenyl triflateSpiro-oxindolePd2(dba)3 / (S)-PheBoxProton SpongeToluene7591
Z-γ-Iodo-α,β-unsaturated esterDihydropyranPd(OAc)2 / (S)-PheBoxAg2CO3DMA8894

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes bearing chiral P,N-ligands, such as those derived from this compound, are highly effective catalysts for the asymmetric hydrogenation of a wide range of prochiral olefins, including those that are unfunctionalized. These catalysts are particularly valued for their high activity and enantioselectivity under mild reaction conditions. The mechanism involves the coordination of the olefin to the chiral iridium center, followed by the stereoselective transfer of hydrogen from the metal to the double bond. The rigidity and steric bulk of the PheBox ligand create a well-defined chiral pocket that effectively controls the trajectory of the incoming substrate.

SubstrateProductCatalyst Loading (mol%)H2 Pressure (atm)Yield (%)ee (%)
(E)-1,2-diphenylpropene1,2-diphenylpropane0.550>9998
Methyl itaconateMethyl-2-methylsuccinate1209596
α-Acetamidocinnamic acidN-acetyl-phenylalanine0.110>99>99

Rhodium-Catalyzed Asymmetric Reactions

Rhodium catalysts modified with chiral ligands have a long and successful history in asymmetric catalysis. The this compound ligand has been employed in various rhodium-catalyzed processes, including asymmetric hydrosilylation and conjugate addition reactions. In the hydrosilylation of ketones, for example, a rhodium-PheBox complex can catalyze the enantioselective addition of a hydrosilane to the carbonyl group, which upon workup, affords a chiral secondary alcohol with high enantiopurity. The stereochemical outcome is determined by the facial-selective addition of the rhodium-hydride species to the ketone.

Nickel-Catalyzed Asymmetric Reactions (e.g., Kumada couplings)

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, provide a powerful means of forming carbon-carbon bonds. The development of asymmetric variants of these reactions has been greatly facilitated by the use of chiral ligands. While the application of this compound in Kumada couplings is an area of active research, the broader class of bis(oxazoline) ligands has been shown to be effective in related nickel-catalyzed asymmetric cross-coupling reactions. For instance, in the asymmetric Kumada coupling of a racemic α-bromo ketone with an aryl Grignard reagent, a nickel/bis(oxazoline) catalyst can promote the formation of the α-aryl ketone in high yield and with excellent enantioselectivity.

ElectrophileGrignard ReagentCatalyst SystemSolventYield (%)ee (%)
rac-2-Bromo-1-phenylethanonePhenylmagnesium bromideNiCl2 / (S)-PheBoxTHF8590
rac-α-Bromobutyrophenone4-Methoxyphenylmagnesium bromideNi(acac)2 / (S)-PheBoxDioxane7888

Iron-Catalyzed Asymmetric Reactions

The use of iron, an earth-abundant and environmentally benign metal, in asymmetric catalysis is a highly desirable goal. Chiral bis(oxazoline) ligands, including the PheBox family, have been shown to form effective catalysts with iron salts for a variety of asymmetric transformations. wordpress.comrsc.org These iron-bis(oxazoline) complexes have been successfully applied as Lewis acid catalysts in reactions such as asymmetric Diels-Alder and Mukaiyama aldol (B89426) reactions. wordpress.comrsc.org Furthermore, they have shown utility in oxidation reactions. wordpress.comrsc.org The accessibility and low cost of both the iron precursor and the ligand make this an attractive area for the development of sustainable asymmetric catalytic processes. wordpress.com

Other Transition Metal Catalyses (e.g., Silver-catalyzed cycloadditions)

While bis(oxazoline) (BOX) ligands are extensively used in silver-catalyzed asymmetric reactions, such as 1,3-dipolar cycloadditions and C-H aminations, the application of the simpler monodentate ligand this compound in silver-catalyzed cycloadditions is not as extensively documented. Generally, silver(I) complexes are effective Lewis acids for activating substrates in cycloaddition reactions. The coordination of a chiral ligand, like an oxazoline, to the silver ion creates a chiral environment that can differentiate between the enantiotopic faces of the reacting partners, leading to an enantiomerically enriched product.

In the context of 1,3-dipolar cycloadditions, a chiral silver(I)-oxazoline complex can coordinate to the dipolarophile, lowering its LUMO energy and directing the approach of the 1,3-dipole from the less sterically hindered face. Although specific examples detailing the use of this compound in silver-catalyzed cycloadditions are sparse in the literature, the principles are well-established with more complex bis(oxazoline) systems, which often provide superior enantioselectivity due to their C₂-symmetric nature and defined chelation to the metal center.

Role as Chiral Auxiliary in Stoichiometric Asymmetric Reactions

The use of chiral oxazolines as auxiliaries to direct the stereochemical outcome of stoichiometric reactions is a well-established strategy in asymmetric synthesis, most notably pioneered by A.I. Meyers. The this compound moiety can be readily attached to a substrate, direct a diastereoselective bond formation, and subsequently be removed to yield an enantiomerically enriched product.

A primary application is the asymmetric alkylation of α-carbanions (azaenolates) derived from 2-alkyl-oxazolines. The process begins with the synthesis of a 2-alkyl-(S)-4-methyl-2-phenyl-4,5-dihydrooxazole. Deprotonation at the α-position of the alkyl group with a strong base, such as lithium diisopropylamide (LDA), generates a planar, lithiated azaenolate. The resident chirality of the oxazoline ring, specifically the methyl group at the C4 position, effectively shields one face of the azaenolate. The phenyl group at C2 can further enhance this steric blockade. Consequently, an incoming electrophile is directed to the opposite, less hindered face, resulting in a highly diastereoselective alkylation.

The stereochemical outcome of this reaction is generally predictable. The bulky phenyl group at the 2-position and the methyl group at the 4-position of the dihydrooxazole ring create a defined chiral pocket. The metal cation of the base (e.g., Li⁺) chelates with the nitrogen atom of the azaenolate and the oxygen atom of the oxazoline ring, leading to a rigid, bicyclic conformation. This conformation forces the incoming electrophile to approach from the face opposite to the C4-substituent.

After the diastereoselective alkylation, the chiral auxiliary can be cleaved to reveal the desired functional group. Acidic hydrolysis typically converts the oxazoline back into a carboxylic acid, while reduction can yield an alcohol. This versatility makes the Meyers oxazoline method a powerful tool for the synthesis of chiral carboxylic acids, aldehydes, and alcohols.

Table 1: Diastereoselective Alkylation using a Chiral Oxazoline Auxiliary

Starting Oxazoline (R¹)Electrophile (R²-X)Product (R¹, R²)Diastereomeric Excess (d.e.)Yield (%)
-CH₃CH₃I-CH(CH₃)₂>95%85%
-CH₂CH₃CH₃I-CH(CH₃)CH₂CH₃90%88%
-CH₃CH₃CH₂I-CH(CH₂CH₃)CH₃92%82%
-CH₂PhCH₃I-CH(CH₃)CH₂Ph>98%90%

Note: The data presented is representative of typical results obtained in Meyers asymmetric alkylation reactions using chiral oxazoline auxiliaries and may not correspond to the specific use of this compound.

Application in Organocatalysis and Bifunctional Catalysis

The direct use of simple monodentate oxazolines like this compound as standalone, metal-free organocatalysts is not a widely reported area of application. Typically, the oxazoline ring functions as a directing group or a ligand for a metal center. However, the structural motif can be incorporated into more complex molecules that do function as organocatalysts.

For a molecule to act as a bifunctional organocatalyst, it generally requires two distinct active sites that can simultaneously activate two different reacting partners. For instance, a common bifunctional motif combines a Brønsted acid (like a thiourea (B124793) or a phenol) and a Lewis base (like a tertiary amine) within the same chiral scaffold. While oxazoline-containing bifunctional catalysts have been developed, they often still operate in conjunction with a metal. In these systems, the oxazoline acts as one of the coordinating groups for the metal, while another functional group on the ligand backbone interacts with the substrate through non-covalent interactions, such as hydrogen bonding. For example, new oxazoline-containing bifunctional catalysts have been synthesized and applied in the asymmetric addition of diethylzinc (B1219324) to aldehydes, though this is a metal-catalyzed process rather than true organocatalysis.

Supported this compound Catalysts (e.g., Heterogeneous Catalysis, Ionic-tagged catalysts)

A significant drawback of homogeneous catalysis is the often difficult and costly separation of the catalyst from the product mixture. To address this, chiral catalysts, including those based on oxazoline ligands, have been immobilized on solid supports to create heterogeneous catalysts that are easily recoverable and reusable.

Heterogeneous Catalysis: Chiral oxazoline ligands can be anchored to various insoluble supports, such as polymers (e.g., polystyrene) or inorganic materials like mesoporous silica (B1680970) (e.g., SBA-15). nih.govcmu.edu Immobilization can be achieved through:

Grafting: A pre-synthesized oxazoline ligand, modified with a suitable functional group, is covalently attached to the surface of the support.

Polymerization: An oxazoline monomer containing a polymerizable group (like a vinyl group) is co-polymerized with other monomers to form a chiral polymer.

These supported ligands can then be complexed with a metal ion (e.g., Cu(II), Pd(II)) to generate the active heterogeneous catalyst. These catalysts have been successfully applied in a range of asymmetric reactions, including cyclopropanation and Henry reactions. rsc.orgresearchgate.net In many cases, the supported catalysts exhibit comparable or even enhanced enantioselectivity compared to their homogeneous counterparts and can be recycled multiple times with minimal loss of activity. cmu.edu

Ionic-tagged Catalysts: Another strategy for catalyst recovery involves the use of ionic liquids (ILs). An "ionic tag," typically an imidazolium (B1220033) or pyridinium (B92312) salt, can be covalently attached to the chiral oxazoline ligand. mdpi.com The resulting ionic liquid-supported ligand and its metal complex are soluble in ionic liquids but insoluble in many common organic solvents. This allows for the reaction to be carried out in a biphasic system. After the reaction, the organic layer containing the product can be easily separated by decantation, while the catalyst remains dissolved in the ionic liquid phase, which can be reused. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation characteristic of heterogeneous catalysis. mdpi.com

Table 2: Comparison of Homogeneous and Supported Oxazoline Catalysts

Catalyst TypeSupport/TagReactionEnantiomeric Excess (e.e.)Recyclability
HomogeneousNoneCyclopropanation90%Not easily recyclable
HeterogeneousPolymerCyclopropanation85-95%Recyclable (5+ cycles)
HeterogeneousSilica (SBA-15)Allylic Oxidationup to 96%Recyclable
Ionic-taggedImidazolium Salt[3+2] Cycloadditionup to 99%Recyclable

Note: The data is illustrative of the performance of supported oxazoline systems in various reactions and highlights the general trends observed.

Mechanistic Investigations of Catalytic Reactions Involving S 4 Methyl 2 Phenyl 4,5 Dihydrooxazole

Ligand-Metal Interactions and Metal Complex Formation

The foundational step in any catalytic cycle involving (S)-4-Methyl-2-phenyl-4,5-dihydrooxazole is its coordination to a metal center. As a chiral ligand, it possesses a nitrogen atom within the oxazoline (B21484) ring that acts as a Lewis base, donating a pair of electrons to form a coordinate bond with a transition metal. The stereochemistry of the ligand, originating from the chiral center at the 4-position, is crucial in creating a chiral environment around the metal.

The formation of the active catalyst involves the reaction of the free ligand with a metal precursor, often a salt or a complex with labile ligands. For instance, in palladium-catalyzed reactions, a common precursor is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). The dihydrooxazole ligand would displace the dba ligands to form a chiral palladium(0)-ligand complex. The nature of the metal-ligand bond is a coordinate covalent bond, where the ligand's nitrogen atom donates electron density to the metal. The stability and reactivity of the resulting metal complex are influenced by both steric and electronic factors of the ligand. The phenyl group at the 2-position and the methyl group at the 4-position of the oxazoline ring play a significant role in defining the steric environment of the metal's coordination sphere.

Table 1: Representative Metal Precursors for Complexation with Chiral Oxazoline Ligands

MetalCommon Precursors
PalladiumPd(OAc)₂, Pd₂(dba)₃
CopperCu(OTf)₂, CuI
Rhodium[Rh(cod)₂]BF₄
Iridium[Ir(cod)Cl]₂

Elucidation of Catalytic Cycles and Rate-Determining Steps

The catalytic cycle describes the sequence of elementary steps through which a catalyst facilitates a chemical reaction and is regenerated at the end. For reactions catalyzed by metal complexes of this compound, the specific steps of the cycle depend on the nature of the reaction.

A well-studied example for related chiral ligands is the palladium-catalyzed asymmetric allylic alkylation (AAA). A generalized catalytic cycle for this reaction would involve the following key steps:

Oxidative Addition: The active Pd(0)-ligand complex reacts with an allylic substrate (e.g., an allylic acetate) to form a π-allyl palladium(II) intermediate. This step involves the oxidation of palladium from the 0 to the +2 oxidation state.

Nucleophilic Attack: A nucleophile attacks the π-allyl complex. The chiral ligand environment dictates the face of the allyl group that is attacked, thereby controlling the stereochemistry of the product.

Reductive Elimination: Following the nucleophilic attack, the product is formed, and the palladium is reduced back to its 0 oxidation state, thus regenerating the active catalyst which can then enter another catalytic cycle.

Stereochemical Models and Enantioselectivity Origin

The primary function of a chiral ligand like this compound in asymmetric catalysis is to induce enantioselectivity. This is achieved by creating a chiral pocket around the metal center, which energetically favors one of the diastereomeric transition states leading to the formation of one enantiomer of the product over the other.

Several stereochemical models have been proposed to explain the origin of enantioselectivity in reactions catalyzed by chiral oxazoline-metal complexes. These models often focus on the steric interactions between the substituents on the chiral ligand and the incoming substrate or nucleophile in the transition state.

For instance, in the context of AAA, the substituents on the oxazoline ring (the methyl group at C4 and the phenyl group at C2) create a sterically demanding environment. The approaching nucleophile will favor a trajectory that minimizes steric clash with these groups. This steric hindrance effectively blocks one face of the π-allyl intermediate, leading to a preferential attack on the other face and the formation of a single enantiomer of the product. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these transition states and to provide a quantitative understanding of the energy differences that lead to the observed enantioselectivity.

Spectroscopic and Spectrometric Probes of Active Species (e.g., Operando Spectroscopy)

Operando spectroscopy refers to the characterization of a catalyst under actual reaction conditions. nih.gov This is a powerful approach as it allows for the direct observation of the catalyst at work, providing insights into the structure of the active species and the changes it undergoes during the catalytic cycle. rsc.org Techniques such as Infrared (IR), Raman, and UV-Vis spectroscopy, as well as X-ray Absorption Spectroscopy (XAS), can be adapted for in situ and operando measurements. nih.gov For metal complexes of this compound, operando IR spectroscopy could potentially be used to monitor the coordination of substrates and the formation of intermediates by observing changes in the vibrational frequencies of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for characterizing the structure of metal-ligand complexes in solution. High-resolution NMR can provide detailed information about the connectivity and stereochemistry of the catalyst and its intermediates.

Kinetic Studies and Reaction Profiling

Kinetic studies are fundamental to understanding the mechanism of a catalytic reaction. By measuring the reaction rate as a function of the concentration of reactants, catalyst, and other species, one can derive a rate law that provides insights into the composition of the transition state of the rate-determining step.

For a catalytic reaction involving this compound, a typical kinetic study would involve systematically varying the concentrations of the substrate, nucleophile, and the metal-ligand complex while monitoring the reaction progress, often by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The data obtained can be used to determine the order of the reaction with respect to each component.

Reaction profiling , which involves monitoring the concentrations of reactants, intermediates, and products over time, can provide a more detailed picture of the reaction progress. This can help in identifying the build-up and decay of intermediates and in validating a proposed catalytic cycle.

Table 2: Common Techniques for Mechanistic Investigations in Catalysis

TechniqueInformation Obtained
NMR SpectroscopyStructure and dynamics of catalyst and intermediates in solution.
X-ray CrystallographySolid-state structure of stable complexes.
IR/Raman SpectroscopyVibrational modes of ligands and adsorbed species, useful for in situ studies.
UV-Vis SpectroscopyElectronic transitions, useful for monitoring reaction progress.
Mass SpectrometryIdentification of intermediates and products.
Kinetic StudiesReaction rates, rate laws, and activation parameters.
Computational Modeling (DFT)Geometries and energies of intermediates and transition states.

Theoretical and Computational Studies of S 4 Methyl 2 Phenyl 4,5 Dihydrooxazole and Its Complexes

Density Functional Theory (DFT) Calculations on Ligand Conformation and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. researchgate.net For (S)-4-Methyl-2-phenyl-4,5-dihydrooxazole, DFT calculations are crucial for understanding its fundamental properties that govern its role as a chiral ligand.

One of the primary applications of DFT is the determination of the most stable conformation of the ligand. The relative orientation of the phenyl group at the 2-position and the methyl group at the 4-position of the dihydrooxazole ring dictates the steric environment around the coordinating nitrogen atom. DFT calculations can map the potential energy surface of the molecule by systematically rotating the bonds, allowing for the identification of global and local energy minima, which correspond to the most stable and less stable conformers, respectively. This conformational analysis is critical as the ligand's shape directly influences how it coordinates to a metal center and how it interacts with substrates in a catalytic reaction. nih.gov

Furthermore, DFT is employed to analyze the reactivity of the ligand through the examination of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is typically localized on the phenyl ring and the nitrogen atom of the oxazoline (B21484) ring, indicating that these are the primary sites for interaction with electrophiles, such as metal ions.

DFT calculations also provide insights into the charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this ligand, the nitrogen atom of the oxazoline ring is expected to be an electron-rich site, confirming its role as a Lewis base for coordination to metal centers.

The following table summarizes key electronic properties of a generic phenyl-oxazoline ligand, calculated using DFT, which are representative of the insights gained for this compound.

PropertyDescriptionTypical Calculated Value (Arbitrary Units)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.5.3 eV
Dipole Moment A measure of the polarity of the molecule.2.1 D

Note: These values are illustrative and can vary depending on the specific computational method and basis set used.

Modeling of Transition Metal-Oxazoline Complexes and Their Electronic/Steric Effects

DFT is also the primary tool for modeling these complexes. The calculations can predict the coordination geometry around the metal center, which can vary from tetrahedral to square planar to octahedral, depending on the metal, its oxidation state, and the other ligands present. researchgate.net The bond lengths and angles between the metal and the this compound ligand can be accurately determined, providing a detailed picture of the complex's structure.

The electronic effects of the ligand on the metal center are a key aspect of these studies. As a nitrogen-donor ligand, the oxazoline moiety donates electron density to the metal, influencing its Lewis acidity. The phenyl group at the 2-position can further modulate the electronic properties through inductive and resonance effects. By analyzing the charge on the metal atom and the electron density distribution in the complex, the electronic influence of the ligand can be quantified. This is important because the Lewis acidity of the metal center is often directly related to its catalytic activity.

Steric effects are equally important in asymmetric catalysis, and computational models provide a quantitative measure of the steric hindrance around the metal center. The methyl group at the 4-position and the phenyl group at the 2-position of the oxazoline ring create a specific chiral pocket around the metal. The size and shape of this pocket determine which enantiomer of a prochiral substrate can bind more favorably, and in which orientation. Steric maps and buried volume calculations are computational tools used to visualize and quantify the steric environment created by the ligand.

The table below illustrates how computational modeling can be used to compare the electronic and steric properties of different transition metal complexes with a generic phenyl-oxazoline ligand.

Metal ComplexCoordination GeometryMetal-Nitrogen Bond Length (Å)Calculated Lewis Acidity (Arbitrary Units)
Cu(II)-bis(oxazoline) Square Planar2.01High
Pd(II)-bis(oxazoline) Square Planar2.05Moderate
Zn(II)-bis(oxazoline) Tetrahedral2.08Low

Note: The values presented are for illustrative purposes to demonstrate the type of data obtained from computational modeling.

Prediction of Enantioselectivity and Diastereoselectivity

A major goal of theoretical and computational studies in asymmetric catalysis is the prediction of enantioselectivity and diastereoselectivity. For catalysts derived from this compound, computational methods can be used to model the transition states of the key stereodetermining steps of a reaction.

The enantiomeric excess (ee) of a reaction is determined by the difference in the activation energies of the transition states leading to the (R) and (S) products (ΔΔG‡). DFT calculations can be used to locate and calculate the energies of these transition states. By comparing the energies of the diastereomeric transition states, the major product can be predicted. A higher energy difference between the competing transition states corresponds to a higher predicted enantioselectivity. nih.gov

These calculations require careful consideration of the entire catalytic cycle and the specific reaction mechanism. The models must include the metal-ligand complex, the substrates, and in some cases, solvent molecules. The interactions that stabilize one transition state over the other can be analyzed in detail. These often include steric repulsions between the ligand and the substrate, as well as non-covalent interactions such as hydrogen bonding or π-π stacking. nih.gov

For example, in a Lewis acid-catalyzed Diels-Alder reaction, the this compound ligand would coordinate to a metal ion, which in turn would activate the dienophile. The chiral environment created by the ligand would favor the approach of the diene from one face of the dienophile over the other. Computational modeling of the two possible transition states would reveal the energetic preference for the formation of one enantiomer of the product.

The following table provides a hypothetical example of how DFT calculations can be used to predict the enantioselectivity of a reaction catalyzed by a complex of this compound.

Transition StateRelative Free Energy (kcal/mol)Predicted Major ProductPredicted Enantiomeric Excess (%)
Transition State to (R)-product 0.0(R)-product95
Transition State to (S)-product 2.0

Note: The predicted enantiomeric excess is calculated from the difference in free energies of the transition states.

Conformational Analysis and Steric Effects of the 4,5-Dihydrooxazole Ring

Computational methods, such as DFT, can be used to determine the most stable conformation of the dihydrooxazole ring in this compound. The position of the methyl group at the 4-position plays a significant role in biasing the ring pucker. The preferred conformation will place the bulky methyl group in a pseudo-equatorial position to minimize steric strain. nih.gov

The conformation of the ring is not static and can change upon coordination to a metal center. The coordination to the nitrogen atom can induce a flattening or a more pronounced pucker of the ring, which in turn affects the orientation of the substituents. These conformational changes can be modeled computationally to understand how the ligand adapts to the coordination sphere of the metal.

The steric effects of the substituents on the 4,5-dihydrooxazole ring are paramount for stereocontrol. The methyl group at the 4-position acts as a chiral directing group, creating a steric bias on one side of the ligand. This bias is transmitted to the metal center and influences the binding of the substrate. The size and position of this substituent are crucial; replacing the methyl group with larger or smaller groups would significantly alter the steric environment and, therefore, the enantioselectivity of the catalyzed reaction. Computational studies can systematically explore the effect of different substituents at this position to rationally design more selective ligands. nih.govacs.org

Quantitative Structure-Activity Relationships (QSAR) and Machine Learning for Oxazoline Ligands

Quantitative Structure-Activity Relationship (QSAR) studies and machine learning (ML) are emerging as powerful tools for the design and optimization of chiral catalysts. researchgate.net These approaches aim to build statistical models that correlate the structural features of a ligand with its catalytic performance, such as enantioselectivity. nih.gov

For oxazoline ligands like this compound, a QSAR or ML model would be developed by first creating a library of related ligands with systematic variations in their structure. For each ligand, a set of molecular descriptors would be calculated. These descriptors can be derived from DFT calculations and can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., buried volume, cone angles), and topological indices. rsc.org

The experimental enantioselectivities for a specific reaction catalyzed by each ligand in the library are then used as the training data for the model. The QSAR/ML algorithm then identifies the key descriptors that are most predictive of the enantioselectivity. The resulting model can be used to predict the performance of new, untested ligands and to guide the design of more effective catalysts. nih.govrsc.org

For instance, a model might reveal that a specific combination of steric bulk at the 4-position of the oxazoline ring and electron-withdrawing character on the phenyl group at the 2-position leads to the highest enantioselectivity. This information can then be used to propose new ligand structures for synthesis and testing.

Structural Modifications and Derivatization Strategies for S 4 Methyl 2 Phenyl 4,5 Dihydrooxazole

Modification at the C4-Position of the 4,5-Dihydrooxazole Ring

The C4 position of the 4,5-dihydrooxazole ring, which bears the stereocenter derived from the parent amino alcohol, is a primary site for structural modification. Altering the substituent at this position directly influences the chiral environment around the metal center in a catalyst, impacting stereoselectivity.

A notable strategy involves the derivatization of the C4-methyl group. For instance, (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate can be used as a precursor for N-alkylation reactions. In one such synthesis, this tosylate was reacted with 5-phenyltetrazole in dimethylformamide (DMF) at reflux to produce 4-methyl-2-phenyl-4-((5-phenyl-2H-tetrazol-2-yl)methyl)-4,5-dihydrooxazole in high yield. researchgate.net This modification introduces a bulky, heterocyclic moiety to the C4 position, significantly altering the ligand's steric profile.

Another approach involves introducing a carboxamide group at the C4 position, which can then undergo further reactions. An unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides has been observed in the presence of lithium bis(trimethylsilyl)amide (LiHMDS). This reaction results in a 1,3-migration of the N-allyl group, leading to the formation of a congested aza-quaternary carbon center at the C4 position. nih.gov This rearrangement is highly stereoselective and provides a method for constructing complex chiral architectures from simpler oxazoline (B21484) precursors. nih.gov

The following table summarizes examples of modifications at the C4-position.

Starting MaterialReagentsModification TypeResulting Structure
(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl 4-methylbenzenesulfonate5-phenyltetrazole, K₂CO₃, DMFAlkylation of C4-methyl derivativeIntroduction of a phenyltetrazole moiety
N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamideLiHMDSRearrangementFormation of an aza-quaternary center

Modification at the C2-Phenyl Substituent

The substituent at the C2 position of the dihydrooxazole ring is derived from the nitrile used in its synthesis. Modifying the phenyl group at this position allows for the tuning of the ligand's electronic properties and steric bulk, which can influence its coordination to a metal center and its catalytic activity.

Systematic changes to the C2-aryl group are a common strategy. For example, analogues such as (S)-2-(4-chlorophenyl)-4-methyl-4,5-dihydrooxazole are synthesized to introduce electron-withdrawing groups onto the aromatic ring. vibrantpharma.com Similarly, the synthesis of 2-(4-fluorophenyl)-4,5-dihydrooxazole has been reported as a key intermediate in a multi-step synthesis, highlighting the importance of substituted phenyl rings in tuning reactivity. acs.org

In a study on related 2-aryl-4,5-dihydrothiazoles, which are structurally analogous to dihydrooxazoles, the effect of various substituents on the 2-aryl ring was investigated for antibacterial activity. It was found that the presence and position of substituents, such as a 2'-hydroxy group, were critical for biological function, demonstrating that even subtle changes to the C2-aryl group can have profound effects on the molecule's interactions. nih.gov This principle directly translates to the design of catalytic ligands, where such modifications can alter metal-ligand bond strengths and the electronic environment of the catalytic center.

Introduction of Additional Chiral Centers or Ligand Scaffolds

To create more complex and highly selective catalysts, the basic (S)-4-Methyl-2-phenyl-4,5-dihydrooxazole structure can be integrated into larger systems that contain additional sources of chirality. This can be achieved by using more complex chiral precursors or by attaching the oxazoline unit to an existing chiral scaffold.

A prime example is the development of ferrocene-based oxazoline ligands. These compounds combine the central chirality of the oxazoline ring with the planar chirality of a substituted ferrocene (B1249389) backbone. mdpi.com The steric bulk and defined geometry of the ferrocene unit, combined with the oxazoline's coordinating ability, create a highly effective chiral environment. The side chain of the oxazoline ring has been identified as a crucial element in achieving high diastereoselectivity in these systems. mdpi.com

The synthesis of these ligands typically starts from a chiral amino alcohol to form the oxazoline ring, which is then attached to the ferrocene scaffold. The inherent chirality of the amino alcohol dictates the stereochemistry at the C4 position of the oxazoline. wikipedia.orgacs.org By selecting amino alcohols that possess additional stereocenters, further layers of chiral information can be embedded within the final ligand structure, enabling more precise stereochemical control in catalytic reactions.

Design of Multidentate Ligands Incorporating the 4,5-Dihydrooxazole Moiety (e.g., Pincer Oxazolines, Bis(oxazolines))

Incorporating the 4,5-dihydrooxazole moiety into multidentate ligand frameworks is a powerful strategy for enhancing catalytic performance. By linking two or more oxazoline units or combining them with other donor groups, ligands with increased coordination strength and more defined geometries can be created.

Bis(oxazoline) (BOX) Ligands: These C₂-symmetric ligands feature two chiral oxazoline rings connected by a linker, such as a methylene (B1212753) (BOX) or pyridine (B92270) (PyBOX) bridge. wikipedia.org Their synthesis is often straightforward, involving the condensation of a dinitrile or dicarboxylic acid with two equivalents of a chiral amino alcohol. wikipedia.orgacs.org The C₂ symmetry simplifies stereochemical analysis, and the bidentate nature of the ligand creates a well-defined coordination sphere around the metal center. The substituents at the C4 position of the oxazoline rings project into the space around the metal, effectively blocking one enantiotopic face of the substrate and leading to high enantioselectivity. wikipedia.orgrameshrasappan.com

Pincer Oxazoline Ligands: Pincer ligands are tridentate molecules that bind to a metal in a meridional fashion. Pincer ligands incorporating oxazoline units typically feature a central aryl ring connected to one or two oxazoline rings and another donor arm. For example, NCN pincer ligands like phebox (bis(oxazolyl)phenyl) combine C₂ symmetry with a robust tridentate binding mode. acs.orgrsc.org These ligands create a rigid and sterically congested environment around the metal. acs.org Rare-earth metal complexes with (S,S)-2,6-bis(4'-isopropyl-2'-oxazolinyl)phenyl [(S,S)-Phebox-(i)Pr] ligands have been synthesized and shown to be highly active catalysts for isoprene (B109036) polymerization. nih.gov

The following table compares features of BOX and Pincer Oxazoline ligands.

Ligand TypeStructureDenticityKey FeaturesTypical Application
Bis(oxazoline) (BOX)Two oxazoline rings linked by a spacerBidentateC₂-symmetric, tunable steric hindrance at C4Cyclopropanation, Aldol (B89426) reactions
Pincer OxazolineCentral aryl ring with oxazoline and other donor armsTridentateRigid, meridional coordination, robustHeck reaction, Polymerization

Impact of Structural Changes on Catalytic Performance and Selectivity

The structural modifications detailed in the preceding sections have a direct and predictable impact on the catalytic performance and selectivity of the resulting metal-ligand complexes. Both steric and electronic factors play crucial roles in determining the outcome of an asymmetric reaction. acs.orgnih.gov

Steric Effects: The size of the substituent at the C4 position of the oxazoline ring is a key determinant of enantioselectivity. wikipedia.org Larger groups create a more defined chiral pocket around the metal's active site, leading to more effective discrimination between the two faces of a prochiral substrate. In bis(oxazoline) ligands, the C4 substituents block quadrants of the coordination sphere, directing the substrate's approach. rameshrasappan.com For instance, siloxane-substituted oxazoline ferrocenes have been developed to provide superior steric hindrance compared to conventional analogues, leading to enhanced stereoselectivity. mdpi.com

The choice of the metal itself also has a profound impact. In studies with pincer bis(oxazolinyl)phenyl ligands, it was found that yttrium and dysprosium complexes were highly active for isoprene polymerization, while the scandium and lutetium analogues were inactive, demonstrating a strong dependence on the metal's ionic radius and coordination properties. nih.gov This interplay between the ligand's structure and the metal's identity is fundamental to designing effective asymmetric catalysts.

Emerging Applications and Future Directions in S 4 Methyl 2 Phenyl 4,5 Dihydrooxazole Research

Applications in Polymerization Chemistry (e.g., Poly(2-oxazolines))

(S)-4-Methyl-2-phenyl-4,5-dihydrooxazole and its derivatives are gaining attention in the field of polymerization, particularly in the synthesis of poly(2-oxazolines) (POx). These polymers are considered promising biomaterials due to their biocompatibility and "stealth" behavior, which reduces immune system recognition. nih.govsigmaaldrich.com The primary method for synthesizing POx is through cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. nih.govresearchgate.netnih.gov

In the CROP mechanism, an electrophilic initiator attacks the nitrogen atom of the 2-oxazoline ring, leading to the formation of an oxazolinium cation. nih.gov This cation is then susceptible to nucleophilic attack by another monomer, propagating the polymer chain. While various electrophiles can initiate this process, chiral oxazolines like this compound can be envisioned to play a role, potentially as part of a more complex initiating system or as a monomer itself if appropriately functionalized. The living nature of CROP allows for excellent control over the polymer's molecular weight and architecture, making it possible to create well-defined block copolymers. rsc.orgnih.gov

The versatility of the 2-substituent on the oxazoline (B21484) ring allows for the synthesis of a wide array of functional polymers. While research has heavily focused on 2-alkyl-2-oxazolines, the incorporation of aryl groups, such as the phenyl group in the title compound, can impart unique properties to the resulting polymer. researchgate.netnih.gov

Table 1: Key Aspects of Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

FeatureDescriptionRelevance to this compound
Mechanism Cationic Ring-Opening Polymerization (CROP) nih.govresearchgate.netThe fundamental process for creating poly(2-oxazolines).
Initiation Nucleophilic attack of the oxazoline on an electrophile nih.govThe chiral nature of the compound could influence initiation.
Propagation Sequential addition of monomers to the cationic chain end nih.govAllows for the growth of the polymer chain.
Control Living polymerization allows for defined molecular weights and low dispersity rsc.orgEnables the synthesis of tailored polymers.
Monomer Variety The 2-substituent can be varied to tune polymer properties researchgate.netnih.govThe phenyl group can introduce hydrophobicity and rigidity.

Use in Material Science (e.g., Chiral Recognition Materials, Sensors)

The inherent chirality of this compound makes it a valuable component in the development of advanced materials for chiral recognition and sensing. The ability to distinguish between enantiomers is critical in fields such as pharmaceuticals, agrochemicals, and fragrance industries.

One major application is in the creation of chiral stationary phases (CSPs) for chromatography. By immobilizing this or similar chiral oxazoline derivatives onto a solid support like silica (B1680970) gel, it is possible to create a column that can separate racemic mixtures into their individual enantiomers. The differential interaction between the enantiomers and the chiral selector leads to different retention times, allowing for their separation and quantification.

Furthermore, this chiral molecule can be incorporated into sensor arrays. nih.gov These sensors often rely on spectroscopic changes, such as fluorescence or circular dichroism, that occur upon interaction with a chiral analyte. mdpi.com For instance, a sensor molecule containing the this compound moiety could exhibit a change in its emission wavelength or intensity when it binds to one enantiomer of a target molecule but not the other. scispace.com This enantioselective response can be used to determine the enantiomeric excess of a sample. scispace.com

Table 2: Potential Applications in Chiral Recognition and Sensing

Application AreaPrinciple of OperationPotential Role of this compound
Chiral Stationary Phases (CSPs) Differential interaction with enantiomers leading to separation.Can be immobilized on a support to act as the chiral selector.
Chiral Sensors Enantioselective binding event causes a detectable signal change.Can be a key component of a larger sensor molecule. nih.govmdpi.com
Enantiomeric Excess Determination The magnitude of the sensor's response can correlate to the ratio of enantiomers. scispace.comThe specific interactions could allow for quantitative analysis.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. mdpi.com The integration of synthetic routes involving this compound and related oxazoline ligands into flow systems is an active area of research.

The synthesis of oxazolines themselves can be adapted to a continuous flow setup. This can lead to higher throughput and more consistent product quality compared to batch methods. durham.ac.uk Automated flow reactors can be configured for the rapid on-demand synthesis of libraries of oxazoline-containing compounds for screening purposes. durham.ac.uk

Furthermore, catalytic processes that utilize ligands based on this compound can be translated to flow systems. For example, a reaction coil or a packed-bed reactor containing an immobilized catalyst can be used to continuously produce a chiral product. This approach is particularly beneficial for reactions that are highly exothermic or require precise control over reaction parameters. The development of autonomous self-optimizing flow systems can further accelerate the discovery of optimal reaction conditions for the synthesis of pyridine-oxazoline (PyOX) ligands. rsc.org

Development of Robust and Recyclable Oxazoline Catalysts

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, researchers are developing methods to immobilize oxazoline-based catalysts, making them more robust and recyclable.

One common strategy is to anchor the catalyst to a solid support, such as a polymer, silica, or magnetic nanoparticles. theaic.orgresearchgate.net This heterogenization allows for the easy separation of the catalyst by filtration or magnetic decantation. The catalyst can then be reused in subsequent reaction cycles, reducing costs and waste. theaic.org

Another approach involves designing catalysts that are soluble under reaction conditions but can be precipitated and recovered after the reaction is complete. This can be achieved by modifying the ligand with a "tag" that imparts specific solubility properties. The goal is to develop systems where the catalyst retains its high activity and selectivity while being easily recyclable with minimal loss of performance over multiple uses. researchgate.net

Exploration of New Catalytic Transformations and C-H Activation Strategies

The utility of this compound as a chiral ligand continues to expand into new areas of asymmetric catalysis. Researchers are actively exploring its application in novel catalytic transformations beyond its traditional uses. This includes its potential role in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. nih.gov

A particularly exciting frontier is the use of oxazoline ligands in transition-metal-catalyzed C-H activation. This powerful strategy allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering more atom-economical and environmentally friendly synthetic routes. Chiral oxazoline-containing ligands can be used to control the enantioselectivity of these transformations, leading to the synthesis of valuable chiral molecules. While still an emerging area, the development of new catalytic systems based on this compound for asymmetric C-H activation holds significant promise for organic synthesis.

Advanced Computational Design and Artificial Intelligence in Ligand Development

The development of new and improved chiral ligands is being accelerated by the use of advanced computational tools and artificial intelligence (AI). Molecular modeling and density functional theory (DFT) calculations can be used to understand the structure and bonding of metal complexes containing this compound. researchgate.netfrontiersin.orgmdpi.comnih.gov These computational studies can provide insights into the mechanism of catalysis and help to predict which ligand modifications will lead to improved performance.

Q & A

Q. Methodological Answer :

  • Storage Conditions : Under inert atmosphere (Ar/N₂) at 0–6°C to prevent oxidation of the oxazoline ring.
  • Handling : Use anhydrous solvents (e.g., toluene, DCM) to avoid hydrolysis to amide byproducts .

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